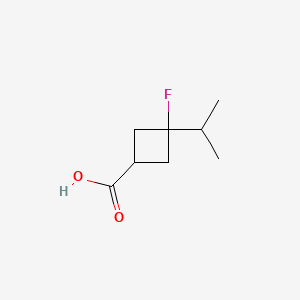
5,6,7,8-Tetrahydro-6-isoquinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-6-isoquinolinamine is an organic compound with the molecular formula C9H12N2 It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-6-isoquinolinamine typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydroisoquinoline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of high-pressure hydrogenation reactors with efficient catalysts can further enhance the production efficiency.
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydro-6-isoquinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Alkylated or acylated isoquinoline derivatives.
科学的研究の応用
5,6,7,8-Tetrahydro-6-isoquinolinamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a building block for various chemical syntheses.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydro-6-isoquinolinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its structure allows it to bind to active sites of enzymes, affecting their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Another tetrahydroisoquinoline derivative with similar chemical properties.
6-Isoquinolinamine: A related compound with an amino group at a different position on the isoquinoline ring.
5,6,7,8-Tetrahydro-5-isoquinolinamine: A closely related compound with slight structural differences.
Uniqueness
5,6,7,8-Tetrahydro-6-isoquinolinamine is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
5,6,7,8-tetrahydroisoquinolin-6-amine |
InChI |
InChI=1S/C9H12N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h3-4,6,9H,1-2,5,10H2 |
InChIキー |
FNBKVOMDUKRKAG-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1N)C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


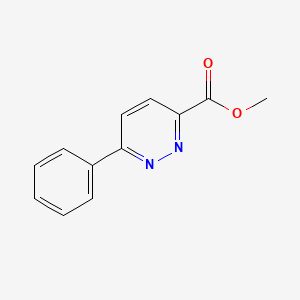

![1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one](/img/structure/B13908658.png)

![Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13908668.png)
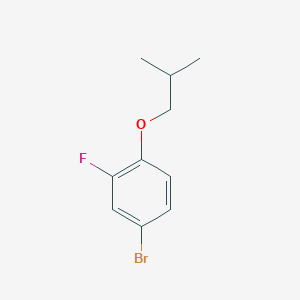
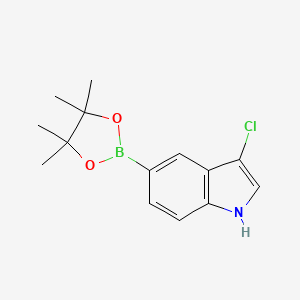

![5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine](/img/structure/B13908694.png)
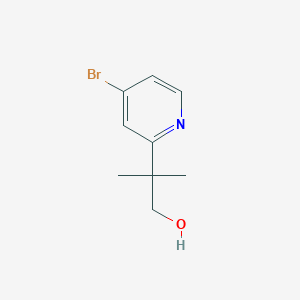
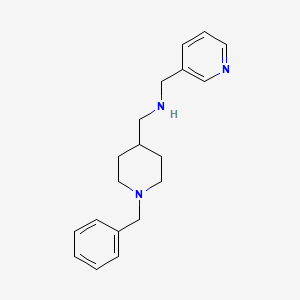

![4-(Benzyloxy)-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13908709.png)
